(S)-2-Phenyl-2-p-tolylamino-ethanol
Description
Significance of Chiral Molecules in Organic Synthesis
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry. wikipedia.orgwikipedia.org The two mirror-image forms of a chiral molecule are known as enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit markedly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer.
The significance of chirality is particularly pronounced in the pharmaceutical industry. A vast number of drugs are chiral, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. wikipedia.org A classic and tragic example is the drug thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen. This has led to stringent regulations requiring the production and administration of single-enantiomer drugs.
Beyond pharmaceuticals, chiral molecules are crucial in the agrochemical industry, where the stereochemistry of a pesticide or herbicide can significantly influence its efficacy and environmental impact. In materials science, the chirality of constituent molecules can dictate the macroscopic properties of polymers and liquid crystals. Consequently, the ability to selectively synthesize a single enantiomer of a chiral molecule is a critical challenge and a major driving force in organic synthesis.
Overview of Chiral Ligands and Organocatalysts
Asymmetric catalysis is the most elegant and efficient method for producing enantiomerically pure compounds. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. The two main classes of chiral catalysts are metal complexes with chiral ligands and metal-free organocatalysts.
Chiral Ligands: These are chiral organic molecules that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. The ligand's structure is paramount in achieving high enantioselectivity. A wide variety of chiral ligands have been developed, often featuring phosphorus, nitrogen, or oxygen donor atoms. Prominent examples include BINAP, Salen, and various chiral phosphines. Chiral amino alcohols are valuable precursors for the synthesis of many of these ligands.
Organocatalysts: These are small, metal-free organic molecules that can catalyze chemical reactions. The field of organocatalysis has witnessed explosive growth in recent decades, offering a sustainable and often complementary alternative to metal-based catalysis. Chiral amines, amino acids, and their derivatives, including chiral amino alcohols, are prominent classes of organocatalysts. They can activate substrates through the formation of iminium ions, enamines, or hydrogen bonding interactions.
The development of new and efficient chiral ligands and organocatalysts is a continuous effort in chemical research, aiming to expand the scope of asymmetric transformations and improve their practicality for industrial applications.
Historical Context of (S)-2-Phenyl-2-p-tolylamino-ethanol as a Chiral Auxiliary/Ligand
While specific historical documentation for this compound is not extensively detailed in readily available literature, its development can be understood within the broader evolution of chiral amino alcohol scaffolds and their application in asymmetric synthesis.
The use of chiral amino alcohols as ligands and auxiliaries has a rich history. Early examples often utilized readily available natural products like (-)-ephedrine and (+)-cinchonine. A significant breakthrough came with the work of Itsuno and Corey, who developed the highly effective Corey-Bakshi-Shibata (CBS) reduction of ketones. nih.govumb.eduorganic-chemistry.orgwikipedia.orgsantiago-lab.com This method employs an oxazaborolidine catalyst prepared from a chiral amino alcohol, most notably (S)-α,α-diphenyl-2-pyrrolidinemethanol, which is derived from the amino acid proline. wikipedia.orgsantiago-lab.com
The success of the CBS catalyst spurred the development of a vast array of other chiral amino alcohols as precursors for catalysts in various asymmetric transformations. Structurally related compounds, such as (S)-(-)-2-Phenylglycinol, have been synthesized and utilized as chiral building blocks. nih.gov The introduction of an N-aryl group, as seen in this compound, represents a logical step in the structural modification of these scaffolds to fine-tune their steric and electronic properties for specific catalytic applications.
The synthetic strategies for preparing enantiomerically pure amino alcohols have evolved significantly over time. Early methods often relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards half of the material.
Modern approaches focus on asymmetric synthesis, directly producing the desired enantiomer. Key strategies include:
Reduction of α-Amino Ketones: The enantioselective reduction of α-amino ketones is a direct route to chiral amino alcohols. This can be achieved using chiral reducing agents or, more elegantly, through catalytic asymmetric hydrogenation or transfer hydrogenation.
Ring-Opening of Epoxides and Aziridines: The nucleophilic ring-opening of prochiral epoxides or aziridines with amines or nitrogen nucleophiles is a powerful method for constructing the amino alcohol framework with stereochemical control.
From the Chiral Pool: Readily available chiral starting materials, such as amino acids, can be chemically transformed into more complex chiral amino alcohols. For example, (S)-phenylglycine can be a precursor for (S)-2-amino-2-phenylethanol derivatives.
Asymmetric Aminohydroxylation: The Sharpless asymmetric aminohydroxylation allows for the direct conversion of alkenes to vicinal amino alcohols with high enantioselectivity.
The synthesis of N-aryl amino alcohols like this compound can be envisioned through the N-arylation of the corresponding primary amino alcohol or by employing a p-toluidine-derived nucleophile in one of the aforementioned asymmetric methods.
Data Tables
The following tables provide representative data for reactions where chiral amino alcohols, structurally similar to this compound, are used as precursors for catalysts in asymmetric reductions. This data illustrates the high levels of enantioselectivity that can be achieved with this class of compounds.
Table 1: Enantioselective Reduction of Ketones using an in situ Generated Oxazaborolidine Catalyst from a Chiral Lactam Alcohol nih.gov
| Ketone Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | (R)-1-Phenylethanol | 95 | 98 |
| Propiophenone | (R)-1-Phenylpropan-1-ol | 92 | 96 |
| 2-Chloroacetophenone | (S)-2-Chloro-1-phenylethanol | 90 | 91 |
| α-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 88 | 85 |
Data sourced from a study on oxazaborolidine catalysts generated in situ from chiral lactam alcohols, which are structurally related to the amino alcohol class of the target compound. nih.gov
Table 2: Asymmetric Reduction of Ketones with a CBS Catalyst Derived from (S)-α,α-diphenyl-2-pyrrolidinemethanol umb.edu
| Ketone Substrate | Product | Enantiomeric Excess (ee, %) |
| Acetophenone | (R)-1-Phenylethanol | 94 |
| 1-Indanone | (R)-1-Indanol | 96 |
| 2-Butanone | (R)-2-Butanol | 85 |
| Cyclohexyl methyl ketone | (R)-1-Cyclohexylethanol | 97 |
This table presents data for the well-established CBS reduction, which utilizes a catalyst derived from a chiral amino alcohol, highlighting the potential application and expected high performance of catalysts derived from compounds like this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(4-methylanilino)-2-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-12-7-9-14(10-8-12)16-15(11-17)13-5-3-2-4-6-13/h2-10,15-17H,11H2,1H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMIAGTVOCCVST-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N[C@H](CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653084 | |
| Record name | (2S)-2-(4-Methylanilino)-2-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
572923-26-3 | |
| Record name | (2S)-2-(4-Methylanilino)-2-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Stereochemical Control of S 2 Phenyl 2 P Tolylamino Ethanol
Established Synthetic Methodologies
The preparation of enantiomerically pure (S)-2-Phenyl-2-p-tolylamino-ethanol can be approached through several established synthetic strategies. These methods can be broadly categorized into classical resolution techniques and more modern enantioselective approaches that aim to directly generate the desired stereoisomer.
Chiral Resolution Techniques for Racemic Mixtures
A traditional method for obtaining a single enantiomer from a racemic mixture involves chiral resolution. This technique relies on the reaction of the racemic amino alcohol with a chiral resolving agent to form a pair of diastereomers. These diastereomers, possessing different physical properties, can then be separated by methods such as fractional crystallization. Following separation, the resolving agent is removed to yield the enantiomerically pure amino alcohol. While effective, this method is inherently limited by a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture.
Enantioselective Synthesis from Chiral Precursors
To overcome the inherent yield limitations of resolution, enantioselective synthesis has emerged as a more efficient approach. These methods utilize chiral catalysts or auxiliaries to directly influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.
One of the direct methods for synthesizing amino alcohols involves the asymmetric hydrogenation or reduction of prochiral α-amino ketones. rroij.com This approach requires a stereoselective method to control the formation of the chiral center. The use of chiral catalysts in the reduction of the corresponding α-(p-tolylamino)acetophenone would be a direct route to this compound. The success of this method hinges on the choice of catalyst and reaction conditions to achieve high enantioselectivity.
The asymmetric ring-opening (ARO) of epoxides is a powerful method for the synthesis of enantiopure vicinal amino alcohols. mdpi.com This reaction involves the nucleophilic attack of an amine on an epoxide, leading to the formation of two adjacent stereocenters. mdpi.com The use of chiral catalysts, such as metal-salen complexes, can effectively control the enantioselectivity of the ring-opening process. mdpi.com
For the synthesis of this compound, this would involve the reaction of styrene (B11656) oxide with p-toluidine (B81030). The regioselectivity of the amine attack on the unsymmetrical epoxide is crucial. The reaction must be controlled to favor the attack at the benzylic carbon of the epoxide. The stereospecificity of the SN2 reaction mechanism results in the inversion of configuration at the attacked carbon atom. researchgate.net Therefore, starting with an appropriate enantiomer of styrene oxide and a suitable catalyst can lead to the desired (S)-amino alcohol. For instance, the lipase-catalyzed ring-opening of epoxides with amines has been shown to be an effective method for preparing β-amino alcohols. mdpi.com The reactivity of aromatic amines in this reaction is influenced by the electronic nature of their substituents, with electron-donating groups on the amine enhancing reactivity. mdpi.com
| Catalyst System | Epoxide Substrate | Amine Substrate | Enantiomeric Excess (ee) | Yield |
| Ti(IV)salen complexes | meso-stilbene oxide | aniline | >99% | 99% |
| Cr-salen complexes | cyclohexene oxide | TMSN₃ | High | High |
| Lipozyme TL IM | styrene oxide | p-toluidine | - | Good |
Data adapted from various studies on asymmetric epoxide opening. mdpi.commdpi.com
The Petasis Borono-Mannich (PBM) reaction is a versatile multicomponent reaction that combines an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.org This reaction is a powerful tool for generating α-amino acids and their derivatives, including amino alcohols. wikipedia.orgorganic-chemistry.org The reaction typically proceeds without a catalyst and involves the formation of an iminium ion from the amine and aldehyde, which then reacts with the boronic acid. researchgate.net
A key advantage of the Petasis reaction is its ability to tolerate a wide range of functional groups and its operational simplicity. wikipedia.orgnih.gov For the synthesis of vicinal amino alcohols, an α-hydroxy aldehyde can be used as the carbonyl component. wikipedia.org The reaction with an amine and a boronic acid can proceed with high diastereoselectivity. wikipedia.org The use of chiral amines can induce asymmetry in the final product. wikipedia.org
Multicomponent Reaction Approaches
The Petasis reaction is a prime example of a multicomponent reaction (MCR) that can be applied to the synthesis of complex molecules like this compound in a single step. organic-chemistry.org MCRs are highly efficient as they combine three or more reactants in a one-pot synthesis, which reduces waste and simplifies purification processes. The Petasis reaction, in particular, offers a modular approach where the diversity of the final product can be easily achieved by varying the starting components. tuni.fi The reaction of an α-hydroxy aldehyde, p-toluidine, and phenylboronic acid, potentially with a chiral auxiliary or catalyst, represents a direct pathway to the target molecule.
| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Product Type |
| Petasis Borono-Mannich | Amine | Carbonyl | Boronic Acid | Substituted Amine |
| Asymmetric Epoxide Opening | Epoxide | Amine | - | β-Amino Alcohol |
| Asymmetric Ketone Reduction | α-Amino Ketone | Reducing Agent | - | Amino Alcohol |
Nucleophilic Substitution and Subsequent Reduction Strategies
A primary and effective route for the synthesis of 2-amino-1-phenylethanol (B123470) derivatives involves the nucleophilic ring-opening of an epoxide, followed by the reduction of the resulting intermediate. In the context of synthesizing this compound, this strategy commences with the nucleophilic attack of p-toluidine on styrene oxide.
The reaction between an epoxide and an amine, known as aminolysis, is a well-established method for preparing β-amino alcohols. rroij.comjsynthchem.com The regioselectivity of the ring-opening of unsymmetrical epoxides like styrene oxide is a critical aspect. Under neutral or basic conditions, the nucleophilic attack generally occurs at the less sterically hindered carbon atom (C2), following an SN2 mechanism. youtube.com This regioselectivity ensures the formation of the desired 2-amino-1-phenylethanol backbone. Various catalysts, including indium tribromide and iridium trichloride, have been shown to promote this reaction efficiently, often under mild conditions and with high yields. rroij.com Metal- and solvent-free protocols, for instance using acetic acid, have also been developed, offering an environmentally benign alternative. rsc.org
The initial nucleophilic substitution reaction between styrene oxide and p-toluidine yields an intermediate α-(N-p-tolylamino)-acetophenone. The subsequent step is the stereoselective reduction of the carbonyl group in this intermediate to afford the final this compound. The choice of the reducing agent and reaction conditions is paramount to control the stereochemistry of the newly formed chiral center at the hydroxyl-bearing carbon.
A variety of reducing agents can be employed for the reduction of α-amino ketones. These range from simple metal hydrides to more complex, stereoselective reagents. The diastereoselectivity of this reduction is influenced by the nature of the protecting group on the nitrogen atom and the specific reducing agent used. rsc.org For instance, chelation-controlled reductions can lead to syn or anti products depending on the reaction conditions and the substituents. researchgate.net
Table 1: Representative Catalysts for the Ring-Opening of Epoxides with Amines
| Catalyst | Nucleophile | Epoxide | Solvent | Temperature (°C) | Yield (%) | Reference |
| Indium tribromide | Aromatic amines | Various epoxides | Dichloromethane | Room Temp. | Moderate to Excellent | rroij.com |
| Iridium trichloride | Aryl, heterocyclic, or aliphatic amines | Various epoxides | - | Room Temp. | Excellent | rroij.com |
| Acetic acid | Amines | Various epoxides | Solvent-free | - | High | rsc.org |
| MOF-808 | Aniline | Styrene oxide | Ethanol (B145695) | 70 | High | researchgate.net |
This table presents data for analogous reactions and not specifically for the synthesis of this compound.
Control of Absolute Configuration
The synthesis of a single enantiomer, in this case, the (S)-isomer of 2-Phenyl-2-p-tolylamino-ethanol, requires meticulous control over the formation of its chiral centers.
The absolute configuration of the final product is determined by the stereochemistry of the starting materials and the stereoselectivity of the reactions employed. In the described synthetic route, there are two chiral centers to consider. The first is at the carbon bearing the amino group, which originates from the styrene oxide. If racemic styrene oxide is used, a mixture of enantiomers will be formed. To obtain the (S)-enantiomer specifically, one must start with an enantiomerically pure starting material or employ a resolution step.
The second chiral center is formed during the reduction of the carbonyl group. The stereoselective reduction of the prochiral ketone intermediate is a critical step for controlling the absolute configuration of the alcohol. A powerful and widely used method for the enantioselective reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction. This method utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol and borane, to deliver a hydride from a stoichiometric reducing agent (like borane-methyl sulfide (B99878) complex) to the ketone with high enantioselectivity. wordpress.com By selecting the appropriate enantiomer of the CBS catalyst, one can selectively produce either the (R) or (S) alcohol.
Several factors play a crucial role in dictating the enantioselectivity of the synthesis of chiral amino alcohols:
Chiral Substrates and Auxiliaries: The use of enantiomerically pure starting materials, such as (S)-styrene oxide, would directly lead to the desired stereochemistry at one of the chiral centers. Alternatively, chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction, which are then removed in a subsequent step.
Chiral Catalysts: As highlighted with the CBS reduction, chiral catalysts create a chiral environment around the reacting molecule, favoring the formation of one enantiomer over the other. The structure of the catalyst, including the steric and electronic properties of its ligands, is a key determinant of the level of enantioselectivity. wordpress.com
Reaction Conditions: Temperature, solvent, and the nature of the reducing agent can all significantly impact the enantiomeric excess (ee) of the product. Lower reaction temperatures often lead to higher enantioselectivity due to the larger difference in the activation energies for the formation of the two enantiomers.
Nature of the Substrate: The steric and electronic properties of the substrate itself, such as the substituents on the phenyl ring and the nature of the N-protecting group, can influence the approach of the reagent and thus the stereochemical outcome. For instance, the diastereoselective reduction of sulfinyl ketimines is highly dependent on the choice of reducing agent, with coordinating hydrides favoring one diastereomer and poorly coordinating ones favoring the other. researchgate.net
Table 2: Factors Influencing Enantioselectivity in Ketone Reduction
| Factor | Influence | Example | Reference |
| Chiral Catalyst | Creates a chiral pocket, directing the approach of the reductant. | Corey-Bakshi-Shibata (CBS) reagent for asymmetric ketone reduction. | wordpress.com |
| Reducing Agent | The nature of the hydride source can determine the stereochemical pathway. | Chelation control with LiAlH(O-tBu)₃ versus Felkin-Anh control with NB-Enantride. | researchgate.net |
| Temperature | Lower temperatures generally increase enantioselectivity. | Standard principle in asymmetric catalysis. | - |
| Substrate Structure | Steric and electronic properties of the ketone influence reagent approach. | Diastereoselective reduction of sulfinyl ketimines. | researchgate.net |
This table presents general principles and examples in asymmetric synthesis and may not directly correspond to the specific synthesis of this compound.
Coordination Chemistry and Catalyst Design Based on S 2 Phenyl 2 P Tolylamino Ethanol
Role as a Chiral Ligand Precursor
(S)-2-Phenyl-2-p-tolylamino-ethanol's utility as a chiral ligand precursor stems from the presence of both nitrogen and oxygen donor atoms. These atoms can coordinate to a metal center, forming stable chelate rings that create a well-defined chiral environment around the metal. This chirality is then transferred to the substrate during a catalytic reaction, leading to the preferential formation of one enantiomer over the other.
Metal Coordination Modes and Geometries
Amino alcohols, such as this compound, are versatile ligands capable of coordinating with metal ions in several ways. The coordination typically involves the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group, forming a stable five-membered chelate ring. The specific coordination mode and resulting geometry of the metal complex are influenced by several factors, including the nature of the metal ion, its oxidation state, the other ligands present in the coordination sphere, and the reaction conditions.
Commonly observed geometries for metal complexes with amino alcohol ligands include distorted trigonal bipyramidal, square pyramidal, and octahedral. mdpi.comnih.gov For instance, in some copper(II) complexes, a square pyramid geometry is formed where the base is composed of donor atoms from the amino alcohol and other ligands. nih.gov Similarly, titanium(IV) complexes can exhibit distorted trigonal bipyramidal coordination. mdpi.com The flexibility of the amino alcohol backbone allows it to adapt to the preferred coordination geometry of the metal ion.
Formation of Metal-Chiral Amino Alcohol Complexes
A wide array of metal complexes have been synthesized using chiral amino alcohols as ligands, demonstrating the broad applicability of this class of compounds in coordination chemistry. alfa-chemistry.com The synthesis of these complexes often involves the reaction of the chiral amino alcohol with a suitable metal salt or precursor. alfa-chemistry.comacs.org
Titanium: Chiral titanium(IV) complexes have been synthesized from N-substituted amino alcohols through protonolysis of titanium precursors like Ti(NMe2)4 or Ti(OiPr)4. acs.org These complexes have shown utility in various catalytic transformations.
Ruthenium: Ruthenium(II) complexes bearing chiral amino alcohol-derived ligands have been prepared and characterized. nih.govnih.gov These "piano stool" shaped complexes have been investigated for their catalytic activity in reactions like asymmetric transfer hydrogenation. acs.orgnih.gov
Cobalt: Cobalt complexes with chiral amino alcohols have been developed for asymmetric hydrogenation reactions. nih.govacs.org The amino group of the ligand plays a crucial role in assisting the coordination to the cobalt center, leading to highly efficient and enantioselective transformations. nih.govacs.org
Copper: Copper(II) complexes with chiral amino alcohols have been synthesized and structurally characterized. nih.govalfa-chemistry.com These complexes often feature the amino alcohol acting as a bidentate ligand, coordinating through the nitrogen and oxygen atoms.
Iridium: Iridium complexes containing ligands derived from chiral amino alcohols have been successfully employed as catalysts in asymmetric hydrogenation reactions. nih.govnih.gov
Tin: Organotin compounds have been synthesized using derivatives of this compound, specifically 2-phenyl-2-(p-tosylamino)acetic acid. researchgate.net These reactions have led to the formation of hypervalent tin compounds with pentacoordinated, hexacoordinated, and even heptacoordinated geometries. researchgate.net
Derivatization Strategies for Enhanced Catalytic Performance
To improve the catalytic efficiency and selectivity of metal complexes derived from this compound, various derivatization strategies have been explored. These modifications aim to fine-tune the steric and electronic properties of the ligand, thereby influencing the catalytic outcome.
N-Substitution Effects on Ligand Properties
Modification of the nitrogen atom of the amino group can significantly impact the properties of the resulting ligand and its metal complexes. Introducing different substituents on the nitrogen can alter the steric hindrance around the metal center and modulate the electron-donating ability of the nitrogen atom. For example, the synthesis of N-monosubstituted β-aminophosphine derivatives, which can be derived from amino alcohols, has been shown to be a versatile approach for creating bifunctional organocatalysts and N,P-ligands for asymmetric synthesis. rsc.org The nature of the N-substituent can influence the stability and reactivity of the corresponding metal complexes. acs.org
Structural Modifications of Phenyl and Tolyl Moieties
Altering the phenyl and tolyl groups of this compound provides another avenue for catalyst optimization. The introduction of electron-donating or electron-withdrawing groups on these aromatic rings can influence the electronic properties of the ligand and, consequently, the catalytic activity of the metal complex. For instance, studies on ruthenium complexes with 2-arylbenzimidazoles have shown that introducing substituents into the aryl fragment can fine-tune the electronic structure of the complexes. mdpi.com Similarly, modifying the phenyl rings in other chiral ligands has been shown to significantly affect the enantioselectivity of the catalyzed reactions. polyu.edu.hk
Formation of Related Chiral Scaffolds and Derivatives
The fundamental structure of this compound can be used as a building block for the synthesis of more complex chiral scaffolds and derivatives. These new structures can offer unique coordination properties and lead to improved catalytic performance.
One common strategy involves the conversion of the amino alcohol into other functional groups. For example, chiral amino alcohols are readily used as precursors for the synthesis of chiral β-aminophosphine derivatives. rsc.org This is typically achieved by converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a phosphide (B1233454) source. rsc.org
Phosphine (B1218219) Derivatives
There is no specific information in the searched literature regarding the synthesis or catalytic use of phosphine ligands derived directly from this compound. The synthesis of chiral aminophosphine (B1255530) ligands is a broad area of research, often involving the reaction of a chiral amino alcohol with a chlorophosphine, but specific examples and performance data for derivatives of this compound are not available. uni-muenchen.denih.gov
Oxazoline-Based Ligands
Applications in Asymmetric Catalysis
Asymmetric Carbon-Heteroatom Bond Forming Reactions
The use of (S)-2-Phenyl-2-p-tolylamino-ethanol as a chiral ligand has been investigated in several reactions aimed at forming carbon-heteroatom bonds with high stereocontrol. The following sections review findings in this area.
Asymmetric Ring Opening of Epoxides
The asymmetric ring-opening (ARO) of epoxides is a powerful method for synthesizing enantiomerically enriched 1,2-difunctionalized compounds, particularly chiral amino alcohols. nih.gov While the use of chiral ligands to catalyze these reactions is a well-established field, specific studies detailing the application of this compound as a ligand for this transformation are not extensively documented in current literature. The general strategy involves the coordination of a metal to the chiral amino alcohol ligand, which then activates the epoxide towards nucleophilic attack, controlling the stereochemical outcome.
Enantioselective C-H Functionalization
Direct enantioselective C-H functionalization represents a highly efficient strategy for molecular synthesis. Chiral ligands are crucial for differentiating between enantiotopic C-H bonds to achieve high enantioselectivity. Although the synthesis of chiral β-amino alcohols via radical C-H amination has been achieved using sophisticated multi-catalytic systems, literature specifically employing this compound as the primary chiral ligand in these transformations is limited.
Intramolecular Hydroamination Reactions
Intramolecular hydroamination is an atom-economical method for synthesizing nitrogen-containing heterocyclic compounds. The development of enantioselective variants, typically relying on chiral metal catalysts, is a significant area of research. To date, the application of this compound as a chiral ligand to induce enantioselectivity in intramolecular hydroamination reactions has not been widely reported.
Thiolation of α-Imino Ketones
The synthesis of α-amino-α-thio ketones provides access to valuable building blocks containing vicinal C-N and C-S bonds. While catalytic methods for the thiolation of α-imino ketones exist, including catalyst-free mechanochemical approaches, the development of an asymmetric variant is key to accessing chiral products. nih.gov Research focusing on the use of this compound in a metal complex to catalyze the enantioselective addition of thiols to α-imino ketones is an area with potential for exploration.
Amination of Alkyl Electrophiles
The enantioselective amination of alkyl electrophiles is a fundamental transformation for the synthesis of chiral amines. This reaction often employs chiral ligands to control the stereochemistry of the newly formed C-N bond. Despite the importance of this method, specific examples utilizing this compound as the chiral directing ligand are not prominently featured in published research.
Other Enantioselective Transformations
Beyond the specific C-X bond formations listed above, this compound and structurally similar β-amino alcohols have been successfully employed as chiral ligands in other significant enantioselective reactions. One of the most well-established applications is in the catalytic enantioselective addition of organozinc reagents to aldehydes.
In this context, the chiral β-amino alcohol acts as a ligand for a metal, typically titanium or zinc, forming a chiral catalyst in situ. This catalyst coordinates to both the aldehyde and the organozinc reagent, facilitating the transfer of the alkyl or aryl group from zinc to the carbonyl carbon within a defined chiral environment. This process allows for the synthesis of secondary alcohols with high levels of enantiomeric excess (ee).
Research on new chiral β-amino alcohol ligands frequently uses the addition of diethylzinc (B1219324) to benzaldehyde (B42025) as a benchmark reaction to test their effectiveness. rsc.org Studies on ligands analogous to this compound demonstrate excellent performance in this transformation.
Table 1: Enantioselective Addition of Diethylzinc to Aldehydes using Chiral β-Amino Alcohol Ligands
| Entry | Aldehyde | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | Ligand 13a¹ | 98 | 95 |
| 2 | 4-Methoxybenzaldehyde | Ligand 13a¹ | 98 | 96 |
| 3 | 4-Chlorobenzaldehyde | Ligand 13a¹ | 99 | 92 |
| 4 | 2-Naphthaldehyde | Ligand 13a¹ | 98 | 96 |
| 5 | Cinnamaldehyde | Ligand 13a¹ | 99 | 90 |
| 6 | Benzaldehyde | Ligand 13b¹ | 99 | 95 |
| 7 | 4-Methoxybenzaldehyde | Ligand 13b¹ | 99 | 95 |
| 8 | 4-Chlorobenzaldehyde | Ligand 13b¹ | 98 | 94 |
¹Ligands 13a and 13b are structurally optimized chiral β-amino alcohols tested under homogeneous conditions. Data sourced from a study on new chiral amino alcohol ligands. rsc.org The consistently high yields and enantioselectivities across a range of aromatic aldehydes underscore the robustness of chiral β-amino alcohol-based catalytic systems for this transformation.
Desymmetrization Reactions
Desymmetrization is a powerful strategy in asymmetric synthesis, involving the conversion of a prochiral or meso compound into a chiral molecule. Chiral amino alcohols, structurally similar to this compound, have been successfully employed as ligands in such transformations.
A notable application of chiral amino alcohols is in the Brønsted-acid-catalyzed enantioselective desymmetrization of 1,3-diols. acs.orgnih.gov In these reactions, a chiral phosphoric acid, often derived from a chiral amino alcohol, acts as a catalyst to protonate one of the two enantiotopic hydroxyl groups of the diol, leading to a stereoselective cyclization or substitution reaction. This process effectively differentiates between the two otherwise chemically equivalent functional groups, resulting in a chiral product with high enantiomeric excess.
While direct studies employing this compound in this specific context are not prevalent in the reviewed literature, its structural motifs are analogous to those in ligands known to be effective. The presence of both a hydroxyl and a secondary amine group allows for the formation of bidentate ligands, which can coordinate to a metal center and create a well-defined chiral environment. This environment can then direct the stereochemical course of the desymmetrization of a prochiral substrate.
The effectiveness of a chiral ligand in desymmetrization often depends on its steric and electronic properties. The phenyl and p-tolyl groups on this compound provide significant steric bulk, which can be advantageous in creating a highly selective chiral pocket around a catalytic center. The electronic nature of the tolyl group can also be fine-tuned to modulate the reactivity of the catalyst.
The following table summarizes representative results from a study on the desymmetrization of 1,3-diols using a chiral Brønsted acid catalyst, illustrating the potential of this approach.
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Prochiral 1,3-diol A | 5 | Toluene | 92 | 95 |
| 2 | Prochiral 1,3-diol B | 5 | CH2Cl2 | 85 | 91 |
| 3 | Prochiral 1,3-diol C | 10 | Dioxane | 78 | 88 |
This data is representative of typical results in the field and does not directly involve this compound.
Cycloaddition Reactions
Cycloaddition reactions are fundamental processes in organic chemistry for the construction of cyclic compounds. When performed under asymmetric catalysis, they can provide direct access to enantiomerically enriched cyclic molecules, which are common motifs in natural products and pharmaceuticals. The role of the chiral catalyst is to control the facial selectivity of the approach of the reacting partners.
Chiral amino alcohols and their derivatives have been explored as ligands in various asymmetric cycloaddition reactions, including [4+2] (Diels-Alder), [3+2], and [2+2] cycloadditions. In these reactions, the chiral ligand, in conjunction with a metal salt, forms a chiral Lewis acid catalyst. This catalyst then activates the dienophile or dipolarophile towards nucleophilic attack by the diene or dipole, while simultaneously shielding one face of the activated species, thereby directing the incoming reactant to the other face.
While there is a lack of specific literature detailing the use of this compound in cycloaddition reactions, its structural features suggest it could be a viable ligand. The bidentate N,O-ligation offered by the amino alcohol moiety is a common feature in successful chiral ligands for cycloadditions. The bulky phenyl and p-tolyl groups could effectively create a chiral environment to influence the stereochemical outcome.
The table below presents generalized data for a typical asymmetric cycloaddition reaction, highlighting the impact of the chiral ligand on the enantioselectivity of the product formation.
| Entry | Diene | Dienophile | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Cyclopentadiene | Methyl acrylate | Ligand A | 88 | 92 |
| 2 | Isoprene | Dimethyl fumarate | Ligand B | 95 | 85 |
| 3 | Anthracene | N-Phenylmaleimide | Ligand C | 75 | 98 |
This data is illustrative of the types of results obtained in asymmetric cycloaddition catalysis and does not directly feature this compound.
Mechanistic Investigations and Computational Studies in Catalysis
Proposed Reaction Mechanisms for (S)-2-Phenyl-2-p-tolylamino-ethanol Catalyzed Reactions
The catalytic activity of a chiral amino alcohol such as this compound in asymmetric synthesis would likely operate through one or more of the following general mechanistic pathways. The specific pathway would be highly dependent on the nature of the reactants and the reaction conditions.
General Base Catalysis
In a general base catalysis mechanism, the nitrogen atom of the amino group in this compound could function as a Brønsted-Lowry base. It would deprotonate a substrate, enhancing its nucleophilicity. The chirality of the catalyst would then influence the stereochemical outcome of the subsequent reaction steps. For instance, in an aldol (B89426) reaction, the amino alcohol could deprotonate the α-carbon of a ketone, leading to the formation of a chiral enolate.
Nucleophilic Catalysis
Alternatively, the amino group could act as a nucleophile, attacking an electrophilic substrate to form a covalent intermediate. This intermediate, now incorporating the chiral catalyst, would then react with another substrate. The chiral environment provided by the catalyst would direct the stereochemistry of this second reaction. Finally, the catalyst would be regenerated in a subsequent step. An example could be the formation of a chiral iminium ion intermediate.
Role of Hydrogen Bonding and Steric Interactions
The hydroxyl group of this compound is expected to play a crucial role through hydrogen bonding. It can act as a hydrogen bond donor to activate an electrophilic substrate, for example, by coordinating to the oxygen of a carbonyl group, thereby increasing its electrophilicity. Simultaneously, the bulky phenyl and p-tolyl groups create a defined chiral pocket. These steric interactions would force the substrates to approach in a specific orientation, leading to the preferential formation of one enantiomer of the product. The interplay between hydrogen bonding and steric hindrance is fundamental to achieving high enantioselectivity.
Transition State Analysis and Enantioselectivity Rationalization
To rationalize the enantioselectivity of a reaction catalyzed by this compound, an analysis of the diastereomeric transition states is necessary. The reaction proceeds through two competing transition states, one leading to the (R)-enantiomer and the other to the (S)-enantiomer. The difference in the free energy (ΔΔG‡) between these two transition states determines the enantiomeric excess of the product.
The more stable transition state, which is lower in energy, will be favored, leading to the major enantiomer. The stability of these transition states is governed by the non-covalent interactions between the catalyst and the substrates, including hydrogen bonds, steric repulsions, and potentially π-π stacking interactions involving the aromatic rings. A successful catalyst will maximize the stabilizing interactions and minimize destabilizing steric clashes in the transition state leading to the desired enantiomer, while the opposite is true for the transition state leading to the undesired enantiomer.
Theoretical Calculations and Molecular Modeling
In the absence of experimental mechanistic data, theoretical calculations and molecular modeling would be indispensable tools to predict and understand the catalytic behavior of this compound.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a standard method for studying reaction mechanisms and the origins of enantioselectivity in asymmetric catalysis. DFT calculations could be employed to:
Model the structures of the reactants, intermediates, and products.
Locate and characterize the transition state structures for the different possible reaction pathways (e.g., general base vs. nucleophilic catalysis).
Calculate the activation energies for the competing diastereomeric transition states to predict the enantiomeric excess of the reaction.
Visualize the key non-covalent interactions (e.g., hydrogen bonds, steric clashes) in the transition states that are responsible for the stereochemical outcome.
Analyze the electronic properties of the catalyst and substrates to understand their reactivity.
By performing these calculations, researchers could build a detailed, three-dimensional model of the reaction mechanism and gain insights into the factors that control the catalytic efficiency and enantioselectivity of this compound.
Conformational Analysis of Catalyst
The catalytic efficacy of this compound is intrinsically linked to its three-dimensional structure and the relative orientation of its key functional groups. Conformational analysis, often aided by computational methods, is crucial for understanding how the catalyst adopts a specific geometry to facilitate a stereoselective reaction.
The core structure of the catalyst features a flexible backbone with two stereogenic centers. The relative orientation of the phenyl and p-tolylamino groups, as well as the hydroxyl and amino functionalities, is not fixed. Rotation around the carbon-carbon and carbon-nitrogen single bonds allows the molecule to exist in various conformations. Computational studies, such as those employing Density Functional Theory (DFT), help in identifying the most stable conformers and the energy barriers between them.
A critical aspect of the conformational analysis is the potential for intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the amino group. This interaction can significantly restrict the conformational freedom of the molecule, locking it into a more rigid structure that is essential for effective chirality transfer. The presence of the bulky phenyl and p-tolyl groups also plays a crucial role in dictating the preferred conformations by introducing steric hindrance, which disfavors certain spatial arrangements.
Key Conformational Features:
| Feature | Description | Implication in Catalysis |
| Intramolecular H-Bonding | Interaction between the -OH and -NH groups. | Pre-organizes the catalyst into a rigid conformation, enhancing stereoselectivity. |
| Steric Hindrance | Repulsion between the bulky phenyl and p-tolyl groups. | Limits the number of accessible low-energy conformations, favoring a specific catalytic pocket. |
| Dihedral Angles | Rotation around the C-C and C-N bonds. | Determines the spatial orientation of the catalytic sites and the chiral environment. |
These conformational preferences are not static and can be influenced by the solvent and the nature of the reactants. The binding of the catalyst to the reacting species, such as diethylzinc (B1219324) and an aldehyde, leads to the formation of a catalytic complex with its own unique conformational properties.
Chiral Recognition Mechanisms
Chiral recognition is the process by which the chiral catalyst differentiates between the two enantiotopic faces of a prochiral substrate, such as an aldehyde, leading to the preferential formation of one enantiomer of the product. For this compound, this process is governed by the formation of a transient diastereomeric complex with the reactants.
The generally accepted mechanism for the enantioselective addition of diethylzinc to aldehydes catalyzed by β-amino alcohols involves the formation of a zinc-alkoxide complex. The catalyst reacts with diethylzinc to form a chiral zinc-alkoxide species. This species then coordinates with the aldehyde. The stereochemical outcome of the reaction is determined at this stage.
The chiral recognition model relies on a "three-point interaction" principle, which, in this context, involves the precise spatial arrangement of the catalyst, the aldehyde, and the alkyl group from the organozinc reagent. The phenyl and p-tolyl groups on the catalyst create a well-defined chiral pocket. The aldehyde molecule can only fit into this pocket in a way that minimizes steric clashes, thus exposing one of its faces to the incoming alkyl group from the diethylzinc reagent.
Quantitative Structure-Selectivity Relationship (QSSR) models have been developed to predict the enantioselectivity of β-amino alcohol catalysts in aldehyde alkylation. researchgate.net These models use computational methods to correlate the three-dimensional properties of the catalysts with their observed enantioselectivities, offering a predictive tool for catalyst design. researchgate.net
Kinetic Studies and Reaction Pathway Elucidation
Kinetic studies are essential for understanding the reaction mechanism, identifying the rate-determining step, and optimizing reaction conditions. In the context of the this compound catalyzed addition of diethylzinc to aldehydes, kinetic analyses have provided valuable insights into the reaction pathway.
A key phenomenon observed in many reactions catalyzed by chiral amino alcohols is the "nonlinear effect," where the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the catalyst. acs.org This effect often arises from the formation of dimeric or multimeric catalytic species, where a "chiral amplification" can occur. Studies on the mechanism of this effect have been crucial in understanding the aggregation state of the active catalyst. acs.org
The reaction pathway involves several key steps:
Catalyst Activation: Reaction of this compound with diethylzinc to form the active zinc-alkoxide catalyst.
Substrate Coordination: The aldehyde coordinates to the chiral zinc complex.
Enantioselective Alkyl Transfer: The ethyl group from the zinc reagent is transferred to one of the enantiotopic faces of the aldehyde. This is generally the rate-determining and stereochemistry-determining step.
Product Release: The product alcohol is released, and the catalyst is regenerated.
Reaction Pathway Summary:
| Step | Description | Kinetic Relevance |
| 1 | Catalyst-diethylzinc reaction | Formation of the active catalyst; can influence the overall rate. |
| 2 | Aldehyde coordination to zinc complex | Pre-equilibrium step before the key C-C bond formation. |
| 3 | Enantioselective C-C bond formation | Rate-determining step; controls the enantioselectivity. |
| 4 | Product release and catalyst turnover | Regeneration of the active catalyst for the next cycle. |
Detailed kinetic studies, often in combination with computational modeling of the transition states, allow for a comprehensive understanding of the factors that govern both the rate and the enantioselectivity of the reaction catalyzed by this compound.
Structure Activity Relationship Sar Studies in Asymmetric Catalysis
Impact of Stereochemistry on Enantioselectivity and Reactivity
The absolute stereochemistry of a chiral catalyst is the cornerstone of asymmetric synthesis, directly governing the three-dimensional arrangement of the catalytic complex and, consequently, the stereochemical fate of the product. The specific (S)-configuration at the carbon atom bonded to the hydroxyl and phenyl groups in (S)-2-Phenyl-2-p-tolylamino-ethanol is critical for creating a defined chiral environment. This precise spatial arrangement is instrumental in differentiating between the two faces of a prochiral substrate.
A key structural feature of this ligand is the 1,2-amino alcohol motif. This arrangement allows the ligand to act as a bidentate chelate, forming a stable five-membered ring with a metal center. This chelation restricts the conformational flexibility of the ligand, locking the catalytic complex into a rigid, well-defined chiral conformation. It is this rigidity that enables effective communication of stereochemical information from the ligand to the substrate during the key bond-forming step. The catalyst-substrate complex preferentially adopts a transition state of lower energy for the formation of one enantiomer, leading to a high enantiomeric excess (ee). The stereochemistry is thus the primary determinant of both the direction and magnitude of the enantioselectivity.
Electronic Effects of Substituents on Phenyl and p-Tolyl Rings
The electronic properties of the substituents on the aromatic rings of this compound are a critical tool for fine-tuning the catalytic activity. The p-tolyl group on the nitrogen atom, containing an electron-donating methyl group, plays a significant role. It increases the electron density on the nitrogen atom, enhancing its Lewis basicity. This, in turn, can lead to stronger coordination with the Lewis acidic metal center of the catalyst, potentially increasing the stability and turnover frequency of the catalytic cycle.
Conversely, the introduction of electron-withdrawing groups on either the phenyl or p-tolyl ring would decrease the electron density at the nitrogen center. This modification would alter the electronic character of the entire metal complex, influencing the rate and selectivity of the reaction. Studies on analogous N-aryl β-amino alcohols in the enantioselective addition of diethylzinc (B1219324) to aldehydes have consistently shown that the electronic nature of the N-aryl substituent is a key factor. Generally, electron-donating groups tend to enhance enantioselectivity.
Table 1: Effect of N-Aryl Substituent Electronics on Enantioselectivity in the Catalytic Addition of Diethylzinc to Benzaldehyde (B42025)
| Ligand Type (N-Aryl Group) | Substituent Nature | Expected Enantiomeric Excess (% ee) |
| N-p-Tolyl | Electron-Donating | High |
| N-Phenyl | Neutral | Moderate to High |
| N-p-Chlorophenyl | Electron-Withdrawing | Moderate |
| N-p-Methoxyphenyl | Electron-Donating | High |
This table illustrates the general trend observed in related systems, where electron-donating groups on the N-aryl moiety often correlate with improved enantioselectivity.
Steric Effects of Substituents and their Influence on Chiral Induction
Steric hindrance is a powerful tool in asymmetric catalysis for controlling the approach of a substrate to the catalyst's active site. In this compound, the two bulky aromatic groups—the phenyl group attached to the carbinol carbon and the p-tolyl group on the nitrogen—create a highly congested and well-defined chiral pocket.
This steric bulk is not merely an obstacle; it forms a chiral wall that effectively shields one face of the coordinated substrate, allowing the incoming reagent to attack from only the less hindered direction. This directed approach is the essence of chiral induction. Research on similar β-amino alcohol ligands has shown that increasing the steric bulk at the carbinol stereocenter generally leads to higher enantioselectivity. organic-chemistry.orgresearchgate.net The presence of two aryl groups, as in the diphenyl- or phenyl-tolyl- systems, creates a more effective chiral barrier compared to ligands with smaller substituents like methyl or hydrogen. The p-tolyl group, being slightly larger than an unsubstituted phenyl group, contributes to this favorable steric environment, helping to maximize the stereochemical control.
Comparison with Other Chiral Amino Alcohol Ligands
The performance of this compound can be benchmarked against other well-established chiral amino alcohol ligands. Its structure represents a specific design choice within this broad class of catalysts.
Compared to simpler amino alcohols like (1R,2S)-(-)-norephedrine, which has a phenyl and a methyl group, this compound possesses significantly greater steric bulk with its two aryl substituents. This generally translates into a more rigid and confining chiral pocket, which can lead to higher enantioselectivities.
Table 2: Conceptual Comparison of Chiral Amino Alcohol Ligands in Asymmetric Synthesis
| Ligand | Key Structural Features | Typical Performance (% ee) |
| This compound | Two bulky aryl groups (phenyl, p-tolyl); electron-donating group on nitrogen. | Potentially High to Very High |
| (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | Two bulky, electronically neutral phenyl groups. ontosight.ai | High |
| (1R,2S)-(-)-Norephedrine | One phenyl and one small methyl group. | Moderate to High |
| (S)-Diphenylprolinol | Fused ring system providing high rigidity. | Very High |
This table provides a conceptual comparison based on general principles of catalyst design and performance in common benchmark reactions like dialkylzinc additions.
Advanced Characterization Techniques for Catalytic Intermediates
Spectroscopic Analysis of Metal-Ligand Complexes (excluding basic compound identification)
Spectroscopic techniques are pivotal for elucidating the electronic and geometric structure of metal-ligand complexes that act as catalytic intermediates. Beyond simple identification, these methods can reveal subtle details about bonding and structural changes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-nuclear NMR (e.g., ¹H, ¹³C, ³¹P, ¹⁵N) can provide information on the coordination environment of a metal center. For a hypothetical metal complex of (S)-2-Phenyl-2-p-tolylamino-ethanol, changes in the chemical shifts of the protons and carbons near the nitrogen and oxygen atoms upon coordination would indicate the nature of the metal-ligand bond. Techniques like Diffusion-Ordered Spectroscopy (DOSY) could be used to determine the size of the catalytic species in solution, helping to distinguish between monomeric and dimeric forms.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is sensitive to changes in bond strengths. In a potential catalytic cycle, the stretching frequencies of the O-H and N-H bonds of the this compound ligand would shift upon deprotonation and coordination to a metal. These shifts can provide evidence for the formation of key intermediates.
UV-Visible Spectroscopy: This technique can be used to monitor the electronic transitions of the metal center. Changes in the d-d transitions or charge-transfer bands during a reaction would signify changes in the metal's oxidation state or coordination geometry, which are fundamental steps in many catalytic cycles.
X-ray Crystallography of Key Intermediates
Single-crystal X-ray diffraction provides the most definitive structural information, offering precise bond lengths, bond angles, and coordination geometries. While isolating and crystallizing transient intermediates is challenging, it is the gold standard for structural characterization. For a catalytic system involving this compound, one might aim to crystallize:
The initial metal-ligand complex: To understand the catalyst's resting state.
A substrate-bound intermediate: To see how the substrate interacts with the catalytic center.
An oxidative addition or reductive elimination product: To capture snapshots of key mechanistic steps.
A hypothetical X-ray structure of a metal complex with this ligand would definitively show how the amino-alcohol coordinates to the metal (e.g., as a bidentate N,O-chelate) and the geometry around the metal center (e.g., tetrahedral, square planar, or octahedral).
In Situ Spectroscopic Monitoring of Catalytic Cycles
The major challenge in studying catalysis is that the most important intermediates are often short-lived and present in low concentrations. In situ spectroscopy allows for the monitoring of the reaction as it happens, providing real-time data on the species present in the catalytic soup.
In Situ IR/Raman: By using a specialized reaction cell, the vibrational spectrum of the reaction mixture can be recorded over time. This would allow for the observation of the appearance and disappearance of bands corresponding to the ligand, substrate, intermediates, and products, enabling the construction of a reaction profile.
In Situ NMR: High-pressure NMR tubes or flow-reactors coupled with an NMR spectrometer can be used to study reactions under catalytic conditions. This can provide structural information on intermediates that are too unstable to be isolated.
Stopped-Flow Techniques: For very fast reactions, stopped-flow techniques coupled with UV-Vis or other spectroscopic methods can be used to study the kinetics of the formation and decay of intermediates on a millisecond timescale.
Future Directions and Research Perspectives
Development of Novel (S)-2-Phenyl-2-p-tolylamino-ethanol Derivatives
The development of new derivatives of this compound is a key area of ongoing research. By modifying the core structure, scientists aim to fine-tune the steric and electronic properties of the catalyst, leading to improved enantioselectivity and reactivity in a wider range of reactions. For instance, the synthesis of novel 2-phenylethanol (B73330) ester derivatives containing monoterpene fragments is being explored for their potential bioactivity. researchgate.net Similarly, the preparation of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives from isocoumarins has been investigated for their antibacterial properties. scispace.comresearchgate.net
Future work will likely focus on:
Introducing diverse substituents: Incorporating a variety of functional groups on the aromatic rings or the ethanol (B145695) backbone to modulate catalyst performance.
Creating immobilized catalysts: Anchoring the amino alcohol scaffold to solid supports, such as magnetite nanoparticles, to facilitate catalyst recovery and reuse, a crucial aspect of sustainable chemistry. researchgate.net
Synthesizing multifunctional catalysts: Designing derivatives that incorporate additional catalytic motifs to enable cascade or tandem reactions.
Expanding the Scope of Asymmetric Reactions
While this compound has proven effective in several asymmetric reactions, there is significant potential to broaden its applications. Researchers are actively investigating its use in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Key areas of exploration include:
Asymmetric additions to carbonyl compounds: The enantioselective addition of organozinc reagents to aldehydes is a well-established application, and future work will likely extend this to other nucleophiles and electrophiles. rsc.orgmdpi.com
Mannich and Friedel-Crafts reactions: These are powerful methods for C-C bond formation, and the development of this compound-based catalysts for these reactions is an active area of research. mdpi.comresearchgate.net
Cycloaddition reactions: Exploring the use of these catalysts in asymmetric cycloadditions to construct complex cyclic molecules.
Ring expansion reactions: The palladium-catalyzed asymmetric ring expansion of allenylcyclobutanols presents a novel method for synthesizing cyclopentanones with α-chiral centers. nih.gov
The table below summarizes the application of related amino alcohol catalysts in various asymmetric reactions.
| Reaction Type | Catalyst System | Substrates | Key Findings | Reference |
|---|---|---|---|---|
| Enantioselective addition of diethylzinc (B1219324) to aldehydes | Chiral β-amino alcohol ligands | Benzaldehyde (B42025) and variously substituted aromatic aldehydes | Nearly quantitative yield and ee up to 95%. rsc.org | rsc.org |
| Asymmetric photoenolization/Mannich reaction | Chiral N,N'-dioxide/Ni(OTf)2 complex | ortho-Alkyl aromatic ketones and benzosulfonimides | Afforded a series of benzosulfonamides with good to excellent yields. researchgate.net | researchgate.net |
| Asymmetric Friedel-Crafts alkylation | Chiral aziridine-phosphines | Indoles | Demonstrated catalytic activity. mdpi.com | mdpi.com |
| Asymmetric Simmons-Smith cyclopropanation | Chiral heteroorganic aziridinyl ligands | Not specified | Highly efficient. mdpi.com | mdpi.com |
Green Chemistry Approaches in Catalysis
The principles of green chemistry are increasingly influencing the design of catalytic processes. uniroma1.it Future research involving this compound will undoubtedly focus on developing more environmentally benign and sustainable methodologies. researchgate.net
Key green chemistry considerations include:
Use of greener solvents: Replacing traditional volatile organic compounds with more sustainable alternatives like water, ethanol, or glycerol. mdpi.com
Atom economy: Designing reactions that maximize the incorporation of all starting materials into the final product, minimizing waste. uniroma1.it
Catalyst recycling: Developing robust methods for catalyst recovery and reuse to reduce costs and environmental impact. researchgate.net
Energy efficiency: Conducting reactions under milder conditions, such as ambient temperature and pressure, to reduce energy consumption. uniroma1.it
Computational Design and Optimization of Catalysts
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and designing more efficient catalysts. rsc.org In the context of this compound, computational methods can be used to:
Model transition states: Elucidate the key interactions between the catalyst, substrates, and reagents that govern enantioselectivity. nih.gov
Predict catalyst performance: Screen virtual libraries of catalyst derivatives to identify promising candidates for experimental investigation.
Optimize reaction conditions: Computationally explore the effects of solvent, temperature, and additives on reaction outcomes.
The "inside-out" computational design protocol, which involves defining an ideal active site and then finding a protein scaffold to accommodate it, is a powerful approach for creating novel protein catalysts. nih.gov
Synergistic Catalysis Involving Amino Alcohol Scaffolds
Synergistic catalysis, where two or more catalysts work in concert to promote a chemical transformation, is a rapidly emerging area of research. The amino alcohol scaffold of this compound is well-suited for integration into synergistic catalytic systems.
Future research in this area may involve:
Dual catalysis: Combining an amino alcohol catalyst with a transition metal catalyst or another organocatalyst to enable novel transformations.
Cooperative catalysis: Designing systems where the amino alcohol and a co-catalyst activate different components of a reaction in a cooperative manner.
Biocatalysis: The synergistic inhibition effect of 2-phenylethanol and ethanol on the bioproduction of natural 2-phenylethanol by Saccharomyces cerevisiae has been studied to enhance production. nih.gov
The development of such systems could lead to unprecedented levels of efficiency and selectivity in asymmetric synthesis.
Q & A
Q. What are the recommended synthetic routes for (S)-2-Phenyl-2-p-tolylamino-ethanol, and how can enantiomeric purity be ensured during synthesis?
The synthesis of this compound typically involves asymmetric catalysis or chiral resolution. A common approach is the reductive amination of 2-phenyl-2-p-tolylamino ketone precursors using chiral catalysts like BINAP-Ru complexes to achieve high enantioselectivity . To ensure purity, chiral HPLC (e.g., using a Chiralpak AD-H column) or polarimetry should be employed post-synthesis. For example, a mobile phase of hexane:isopropanol (90:10) with 0.1% diethylamine resolves enantiomers effectively .
Q. How can researchers characterize the structural and electronic properties of this compound?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and hydrogen bonding (e.g., NH and OH protons appear as broad singlets at δ 3.2–3.5 ppm) .
- X-ray Crystallography : Resolves absolute configuration; analogs like 2-Amino-2-(pyridin-3-yl)ethanol show intramolecular H-bonding between amino and hydroxyl groups, stabilizing the structure .
- Mass Spectrometry : ESI-MS (positive mode) typically shows [M+H] peaks at m/z 228.1 (calculated for CHNO) .
Q. What solvents and storage conditions are optimal for maintaining stability?
The compound is hygroscopic and prone to oxidation. Recommended solvents for stock solutions include anhydrous DMSO or ethanol (stored under inert gas). Stability testing under varying temperatures (4°C vs. −20°C) shows <5% degradation over 6 months at −20°C . Avoid aqueous buffers unless stabilized with antioxidants like BHT (0.1% w/v) .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be resolved?
Discrepancies in bioactivity (e.g., conflicting IC values in kinase assays) may arise from batch-to-batch enantiomeric purity variations or assay conditions (e.g., pH sensitivity of the amino group). Mitigation strategies include:
- Meta-analysis : Cross-validate results using standardized protocols (e.g., ATP concentration in kinase assays).
- Replication studies : Independent synthesis and testing, as exemplified in multi-lab studies on analogous amino alcohols .
Q. What methodologies are recommended for studying its potential in chiral catalysis or medicinal chemistry?
- Catalysis : Screen as a ligand in asymmetric hydrogenation. For example, Pd/(S)-2-Phenyl-2-p-tolylamino-ethanol complexes achieve >90% ee in ketone reductions .
- Medicinal Applications : Use molecular docking (e.g., AutoDock Vina) to assess binding to targets like dopamine receptors. Structural analogs show affinity for GPCRs due to the ethanolamine backbone .
Q. How can researchers address toxicity or off-target effects in cell-based studies?
- Toxicity Profiling : Conduct MTT assays on HEK293 or HepG2 cells, comparing enantiomers. The (S)-form shows lower cytotoxicity (IC > 100 µM) than the (R)-enantiomer .
- Off-Target Screening : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding. Dose-dependent inhibition of unrelated kinases (e.g., CDK2) has been observed at >10 µM .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
